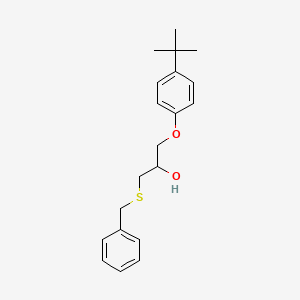
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylthio)-3-(4-tert-butylphenoxy)-2-propanol, also known as BTS, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 372.55 g/mol.
Mécanisme D'action
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol inhibits lysosomal degradation and autophagy by blocking the activity of vacuolar-type H+-ATPases (V-ATPases), which are proton pumps that acidify the lysosome and autophagosome. By inhibiting V-ATPases, 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol prevents the acidification of these organelles, which in turn inhibits their degradation activity.
Biochemical and Physiological Effects:
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol has been found to have various biochemical and physiological effects. Inhibition of lysosomal degradation and autophagy can lead to the accumulation of certain proteins and organelles in cells, which can affect cellular processes such as signaling and metabolism. 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol has also been found to have anti-tumor effects in certain cancer cell lines, although the mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol in lab experiments is its specificity for inhibiting lysosomal degradation and autophagy. This allows researchers to study the role of these processes in various cellular processes and diseases. However, one limitation of using 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol is its potential toxicity at high concentrations, which can affect cellular viability and function.
Orientations Futures
There are several future directions for research on 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol. One direction is to further investigate the anti-tumor effects of 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol and its potential use as a cancer therapy. Another direction is to study the role of 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol in other cellular processes such as protein synthesis and degradation. Additionally, researchers can explore the potential use of 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol in drug delivery systems and targeted therapies.
Méthodes De Synthèse
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2-chloro-1-(benzylthio)propan-1-one in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol in its pure form.
Applications De Recherche Scientifique
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol has been found to have various applications in scientific research. One of the most significant applications of 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol is in the study of protein trafficking and degradation. 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol inhibits the lysosomal degradation of certain proteins, which allows researchers to study the role of these proteins in cellular processes.
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol has also been used in the study of autophagy, a process in which cells degrade and recycle their own components. 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol inhibits the formation of autophagosomes, which are the structures that mediate this process. This allows researchers to study the role of autophagy in various cellular processes and diseases.
Propriétés
IUPAC Name |
1-benzylsulfanyl-3-(4-tert-butylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2S/c1-20(2,3)17-9-11-19(12-10-17)22-13-18(21)15-23-14-16-7-5-4-6-8-16/h4-12,18,21H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGGOYZMZRRLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CSCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylsulfanyl-3-(4-tert-butylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

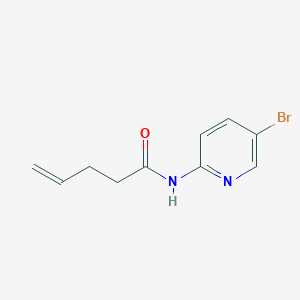
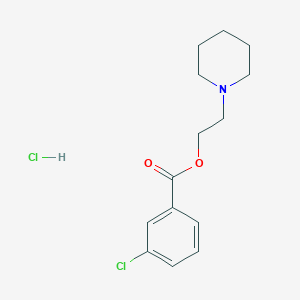
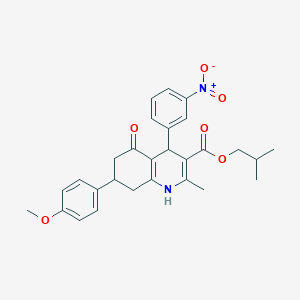
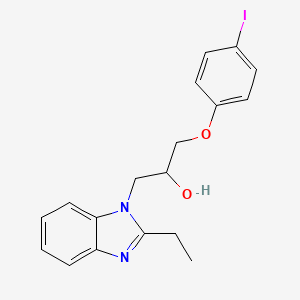
![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
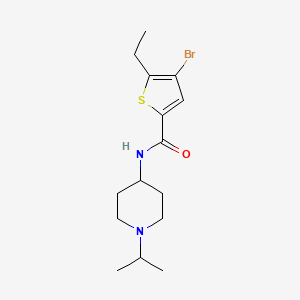
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
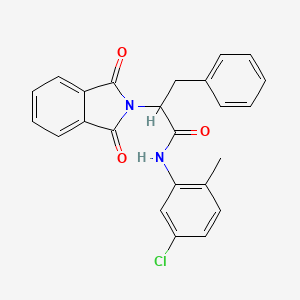
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)